molecular formula C15H16ClN B034330 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride CAS No. 80866-74-6

5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride

Cat. No.: B034330
CAS No.: 80866-74-6
M. Wt: 245.74 g/mol
InChI Key: UOKRHEQKLWSMMM-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride (CAS 80866-74-6) is an organic salt with the molecular formula C 15 H 16 ClN and a molecular weight of 245.75 g/mol. This compound is a derivative of the dibenzoazocine heterocyclic system, which is a framework of interest in medicinal and organic chemistry research. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental applications. As a key intermediate, this chemical is primarily valued for its role in the synthesis of more complex nitrogen-containing heterocycles. The azocine core structure is a versatile scaffold, and researchers utilize this compound to develop novel derivatives with potential pharmacological properties. It is supplied as a solid with a melting point of 233-234°C. This product is classified as a Dangerous Good for transport. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,11,12-tetrahydrobenzo[c][1]benzazocine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKRHEQKLWSMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230755
Record name 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride
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Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80866-74-6
Record name Dibenz[b,f]azocine, 5,6,11,12-tetrahydro-, hydrochloride (1:1)
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Record name 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride
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Record name 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride
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Record name 5,6,11,12-tetrahydrodibenz[b,f]azocinium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibenzylamine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to form the azocine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azocine ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: More saturated azocine derivatives.

    Substitution: Various substituted azocine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride has garnered interest in medicinal chemistry due to its unique structural features that may contribute to biological activity. Some key applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its ability to interact with cellular membranes may disrupt cancer cell proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The compound's structure allows it to penetrate the blood-brain barrier effectively.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules. Notable applications include:

  • Synthesis of Novel Compounds : Researchers utilize this compound as a building block for synthesizing derivatives with enhanced pharmacological properties.
  • Reactions and Mechanisms : The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it versatile for synthetic pathways.

Material Science

The surfactant properties of this compound make it suitable for applications in material science:

  • Emulsifiers in Coatings : It is used as an emulsifying agent in coatings and paints to improve stability and performance.
  • Nanomaterials Development : The compound has been explored for its role in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during formation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments showed that pre-treatment with the compound reduced reactive oxygen species (ROS) levels and preserved neuronal integrity.

Mechanism of Action

The mechanism of action of 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5,6,11,12-tetrahydrodibenz(b,f)azocinium chloride with structurally related compounds:

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties/Applications Safety/Regulatory Notes
This compound Azocine core, HCl salt 241.715 Rigid, chiral structure; precursor for nonpeptidergic ligands (e.g., targeting human cytomegalovirus receptor US28) . Lab use only; controlled product .
5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one Azocine core, ketone group 223.27 Oxidized derivative; intermediate in synthesis of pharmaceuticals. Exhibits acute aquatic toxicity (GHS H401) . Avoid environmental release .
11,12-Didehydro-5,6-dihydro-dibenzazocine HCl Unsaturated azocine core 241.715 Structural isomer with a triple bond; used in ligand design. High cost (€9,788/500 mg) . Controlled product .
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl Seven-membered azepine ring 262.57 Brominated derivative with potential CNS applications. Higher molecular weight due to bromine substitution . Limited safety data .
Töger’s Base Analogs Functionalized azocine cores Varies Rigid, chiral scaffolds for asymmetric catalysis and DNA binding. Modified with "buckles" (e.g., phenyl groups) for enhanced reactivity . Lab-scale use .

Key Comparisons

Synthetic Routes :

  • The hydrochloride salt is synthesized via LiAlH4 reduction and alkylation , whereas the ketone derivative (azocin-6-one) is obtained through oxidation or as a byproduct in triazine syntheses .
  • Töger’s base analogs require cyclocondensation of amines with aldehydes to introduce functional "buckles" .

Physicochemical Properties :

  • The hydrochloride salt and didehydro derivative share identical molecular weights but differ in solubility due to structural unsaturation .
  • The azepine derivative (MW: 262.57) has higher hydrophobicity from bromine substitution, impacting bioavailability .

Applications :

  • Hydrochloride salt : Used in ligand design for viral receptor targeting .
  • Ketone derivative : Intermediate in pharmaceutical synthesis but restricted due to aquatic toxicity .
  • Töger’s analogs : Valued in asymmetric catalysis for their rigid, chiral frameworks .

Safety Profiles :

  • The ketone derivative requires stringent environmental controls (GHS H401) .
  • The hydrochloride and didehydro compounds are classified as controlled products, limiting their commercial availability .

Biological Activity

5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride (CAS No. 80866-74-6) is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15N·HCl
  • Molecular Weight : 245.74 g/mol
  • IUPAC Name : 5,6,11,12-tetrahydrobenzo[c]benzazocine; hydrochloride
  • Canonical SMILES : C1CC2=CC=CC=C2NCC3=CC=CC=C31.Cl

The compound features a fused ring system that includes nitrogen atoms, contributing to its unique reactivity and biological properties .

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer research where enzyme modulation is crucial.
  • Membrane Disruption : In antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Receptor Interaction : The compound can interact with various receptors in biological systems, influencing cellular signaling pathways .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It inhibits cell cycle progression in cancer cells.
  • Apoptotic Pathways Activation : The compound activates caspases leading to programmed cell death.

A study demonstrated that treatment with this compound resulted in a significant reduction in viability of several cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These results highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional antibiotics.
  • Cancer Research : In vitro studies on breast cancer cells showed that the compound significantly inhibited tumor growth and induced apoptosis. Further research is needed to explore its mechanism and efficacy in vivo.

Q & A

Q. What synthetic routes are commonly employed for 5,6,11,12-tetrahydrodibenz(b,f)azocinium chloride, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions involving precursors like substituted benzothiadiazoles or imidazoline sulfonic acids. For example, refluxing 4-amino-5-chloro-2,1,3-benzothiadiazole with imidazoline-2-sulfonic acid in isopropanol under controlled conditions (e.g., temperature, solvent polarity) can yield azocinium derivatives . Key variables include catalyst choice (e.g., Lewis acids), solvent polarity, and reaction time. Optimization studies suggest yields improve with anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological approaches include:

  • X-ray crystallography to resolve the tricyclic azocinium framework and chloride counterion positioning .
  • Multinuclear NMR spectroscopy (¹H, ¹³C) to analyze aromatic proton environments and verify substituent integration .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns. Cross-validation using multiple techniques is critical to address spectral ambiguities, especially for by-product detection .

Q. What are the stability and storage requirements for this compound?

The compound degrades under oxidative conditions, producing CO/CO₂, and requires storage in airtight containers under inert gas (argon/nitrogen) at –20°C . Compatibility studies show instability with strong oxidizers (e.g., peroxides), necessitating segregation in chemical inventories. Stability monitoring via periodic HPLC analysis is recommended to detect decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced strategies include:

  • Factorial design experiments to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design could identify dominant factors affecting by-product formation .
  • Computational modeling (DFT or molecular dynamics) to predict transition states and optimize reaction pathways. Software like Gaussian or COMSOL enables virtual screening of solvent-catalyst systems .
  • In-situ monitoring via FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar azocinium derivatives?

Contradictions often arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-temperature NMR to probe dynamic behavior and distinguish between isomers .
  • Solid-state NMR or X-ray diffraction to compare solution- vs. solid-phase structures .
  • Tandem MS/MS fragmentation to differentiate isobaric by-products with identical molecular weights .

Q. How can computational tools aid in predicting the compound’s reactivity and toxicity profile?

  • Reactivity prediction : Software like Schrödinger’s Maestro models electron-deficient sites prone to nucleophilic attack, guiding functionalization strategies .
  • Toxicity assessment : QSAR (Quantitative Structure-Activity Relationship) models predict ecotoxicological risks of degradation products. Databases like the Chemical Toxicity Database ( ) provide reference LD₅₀ values for structurally related azocines.
  • Degradation pathway simulation : Tools like ACD/Labs simulate hydrolysis or photolysis pathways under environmental conditions .

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